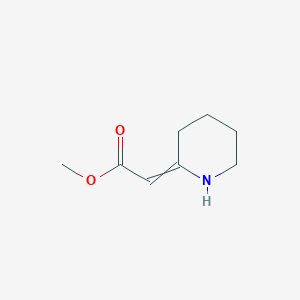

Methyl (piperidin-2-ylidene)acetate

Description

Properties

IUPAC Name |

methyl 2-piperidin-2-ylideneacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h6,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWICMCUQFVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741794 | |

| Record name | Methyl (piperidin-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113789-98-3 | |

| Record name | Methyl (piperidin-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (piperidin-2-ylidene)acetate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the nucleophilic piperidine attacks the electrophilic carbon-carbon double bond of methyl acrylate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (piperidin-2-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl (piperidin-2-ylidene)acetate, with the molecular formula , features a piperidine ring that contributes to its unique chemical behavior. The structure can be represented as follows:

Medicinal Chemistry Applications

This compound exhibits significant potential in medicinal chemistry due to its interaction with biological targets.

1.1. Receptor Binding Studies

Research indicates that compounds containing piperidine structures often interact with various receptors, including sigma receptors. For instance, studies have shown that derivatives of piperidine can display selective binding affinities, which are essential for drug development targeting neurological disorders .

1.2. Antimicrobial Activity

Recent investigations into the antimicrobial properties of piperidine derivatives have revealed promising results. This compound has been tested for its efficacy against several bacterial strains, demonstrating potential bactericidal effects .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.

2.1. Synthesis of Novel Compounds

The compound can be utilized in various synthetic pathways to create new derivatives with enhanced biological activities. For example, it can participate in reactions to form more complex piperidine-based scaffolds, which are valuable in pharmaceutical research .

2.2. Reaction Mechanisms

The synthesis often involves condensation reactions and other transformations that leverage the reactivity of the piperidine ring. The compound's ability to undergo nucleophilic substitution makes it a useful building block in synthetic organic chemistry .

3.1. Study on Antimicrobial Effects

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against specific pathogens, showcasing its potential as a lead compound for developing new antibiotics .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 32 | 64 | Moderate Activity |

| Escherichia coli | 16 | 32 | High Activity |

| Pseudomonas aeruginosa | 64 | 128 | Limited Activity |

3.2. Development of Sigma Receptor Ligands

Another significant application is in the design of sigma receptor ligands, where this compound acts as a precursor for synthesizing compounds with high affinity for sigma receptors, which are implicated in various neurological conditions .

Mechanism of Action

The mechanism of action of methyl (piperidin-2-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- The tert-Boc group in compound 4 enhances stability against nucleophiles, enabling stepwise synthesis .

- Substituent Effects : Electron-withdrawing groups like sulfonyl (3g) increase electrophilicity at the α-carbon, facilitating nucleophilic attacks .

- Ring Size : Pyrrolidine-based analogs (e.g., ) exhibit higher ring strain and altered basicity compared to piperidine derivatives, impacting biological interactions.

Physicochemical Properties

- Solubility : Ethyl esters (e.g., 5g) are typically less polar than methyl analogs, favoring solubility in organic solvents like ethyl acetate or petroleum ether . Methyl acetate derivatives (e.g., target compound) may retain polar aprotic solvent properties, similar to methyl acetate’s role in dissolving resins and nitrocellulose .

- Stability : Boc-protected derivatives (4) show enhanced thermal and chemical stability, whereas sulfonyl-substituted compounds (3g) may degrade under acidic conditions .

Spectral Characterization

- NMR : Ethyl esters (5g) display distinct ethyl group signals (e.g., δ 1.23–1.30 ppm for CH₃), while sulfonyl derivatives (3g) show deshielded protons near δ 4.42 ppm due to electron withdrawal .

- Mass Spectrometry : HRMS and LC/MS data confirm molecular ion peaks (e.g., m/z 256.1559 for 5g; m/z 313.4 for 3g), validating synthetic accuracy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl (piperidin-2-ylidene)acetate, and how are reaction conditions optimized?

- Methodological Answer: The compound is typically synthesized via coupling reactions involving diazo compounds and tertiary thioamides. For example, (E)-Ethyl 2-(1-(2-ethoxy-2-oxoethyl)piperidin-2-ylidene)acetate was synthesized using a diazo compound (0.200 mmol) under optimized conditions (30% EtOAc in petroleum ether), yielding 82% product after flash chromatography . Critical parameters include solvent polarity, temperature control (ambient to reflux), and catalyst selection (e.g., Rh(II) or Cu(I) catalysts for diazo activation). Reaction progress is monitored via TLC and LC/MS to confirm intermediates and final products .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer: 1D/2D NMR (e.g., NOESY for stereochemical determination) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz) resolved key signals for the piperidin-2-ylidene backbone, while 1D-NOESY confirmed E/Z isomerism in related structures . HRMS (ESI+) with <1 ppm error validates molecular formulas . X-ray crystallography (via SHELX or WinGX) provides definitive structural confirmation, as seen in studies resolving anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data for the puckering dynamics of the piperidine ring in this compound?

- Methodological Answer: Ring puckering coordinates (amplitude q and phase angle φ) are calculated using Cremer-Pople parameters to quantify non-planarity. For example, crystallographic data (e.g., torsion angles and displacement coordinates) are analyzed via software like ORTEP to model puckering modes (e.g., envelope or twist conformers). Discrepancies between DFT-predicted and experimental geometries may arise from crystal packing effects, requiring refinement with programs like SHELXL .

Q. What strategies address low yields in the synthesis of this compound derivatives under one-pot conditions?

- Methodological Answer: Yield optimization involves:

- Catalyst screening : Transition metals (e.g., Rh(II)) enhance diazo coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions.

- Temperature gradients : Stepwise heating (e.g., 0°C to 60°C) minimizes decomposition.

For example, a one-pot synthesis of a pyrrolobenzothiazine derivative achieved 85% yield by adjusting stoichiometry and using LC/MS to track byproduct formation .

Q. How are anisotropic displacement parameters refined in X-ray crystallography for this compound derivatives with disorder?

- Methodological Answer: SHELXL is used to model disorder via PART instructions, partitioning occupancy factors for overlapping atoms. For instance, a study on Methyl ({[(4E)-1,3-dimethyl-2,6-diphenylpiperidin-4-ylidene]amino}oxy)-acetate resolved disorder in the piperidine ring using anisotropic displacement ellipsoids (ORTEP visualization) and restraint algorithms to maintain chemically plausible geometries .

Q. What analytical approaches validate the enantiomeric purity of chiral this compound analogs?

- Methodological Answer: Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. For example, (R)-(-)-phenylpiperidin-1-yl-acetic acid was analyzed using polarimetry ([α]D) and compared to synthetic standards, with NMR coupling constants (e.g., vicinal J values) corroborating stereochemical assignments .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting NMR data for this compound derivatives in different solvents?

- Methodological Answer: Solvent-induced chemical shift variations (e.g., CDCl₃ vs. DMSO-d₆) are addressed by:

- Referencing internal standards (e.g., TMS) for consistency.

- Variable-temperature NMR to assess conformational exchange (e.g., ring puckering).

- 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, a study on (E)-Ethyl 2-(piperidin-2-ylidene)acetate used HSQC to assign ambiguous proton-carbon correlations in deuterated solvents .

Experimental Design Considerations

Q. What precautions are critical when handling this compound derivatives for kinetic studies?

- Methodological Answer:

- Moisture-sensitive reactions : Use Schlenk lines or gloveboxes for air-sensitive intermediates.

- Stoichiometric control : Monitor diazo decomposition via in situ IR (e.g., ν(N₂) at ~2100 cm⁻¹).

- Quenching protocols : Neutralize reactive byproducts (e.g., H₂S in thioamide reactions) before workup.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.